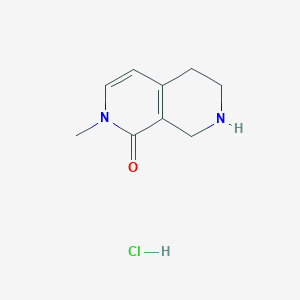

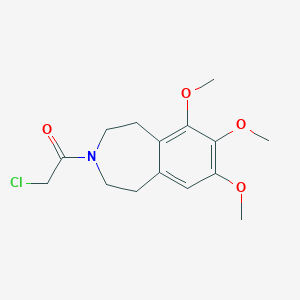

![molecular formula C16H14N2O2S B2431155 N-(benzo[d]thiazol-6-yl)-4-ethoxybenzamide CAS No. 922920-27-2](/img/structure/B2431155.png)

N-(benzo[d]thiazol-6-yl)-4-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(benzo[d]thiazol-6-yl)-4-ethoxybenzamide” is a compound that contains a benzothiazole moiety . Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals . They have potent biological applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The resonating structures of thiazole involve the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Applications De Recherche Scientifique

Antibacterial Activity

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide derivatives have been synthesized and evaluated for their antibacterial properties. These compounds exhibit variable activity against both Gram-positive and Gram-negative bacterial strains. Notably, compounds C3, C5, C9, C13-15, and C17 demonstrate promising activity against Staphylococcus aureus strains, with MIC values in the range of 19.7–24.2 μM. Among them, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, shows maximum activity against S. aureus NCIM 5022 with an MIC of 13.0 μM .

Anti-Tubercular Compounds

Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. These derivatives exhibit inhibitory potency against Mycobacterium tuberculosis. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques, have been employed to synthesize these compounds. Researchers have also explored the structure-activity relationships and molecular docking studies to identify potent inhibitors with enhanced anti-tubercular activity .

Antitumor and Cytotoxic Activity

Benzothiazole derivatives have shown promise as potential antitumor agents. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibit cytotoxicity against human tumor cell lines. Further investigations into the antitumor properties of N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide derivatives could provide valuable insights .

COX-1 Inhibition

While the COX-1 inhibitory activity of N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide derivatives is relatively weak compared to standard reference drugs, compounds 8 and 9 demonstrate some inhibitory effect. Further exploration of their pharmacological profiles may reveal additional applications .

Larvicidal and Adulticidal Activities

2-Aminobenzothiazoles, including derivatives of N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide, have been investigated for their larvicidal and adulticidal activities against Aedes aegypti, a mosquito species responsible for transmitting diseases like dengue and Zika .

Other Potential Applications

Beyond the mentioned fields, benzothiazole derivatives have been associated with antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities. Additionally, some drugs containing the benzothiazole nucleus are used for various medical purposes, such as treating amyotrophic lateral sclerosis, glaucoma, and Parkinson’s disease .

Mécanisme D'action

Mode of Action

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide interacts with its target, the ALK5 receptor, by inhibiting its activity . This inhibition prevents the downstream signaling of the TGF-β pathway, thereby modulating the cellular processes controlled by this pathway .

Biochemical Pathways

The compound affects the TGF-β signaling pathway. By inhibiting the ALK5 receptor, it prevents the phosphorylation of Smad2/3, proteins that are part of the intracellular signaling cascade of the TGF-β pathway . This inhibition disrupts the normal signaling of the pathway, affecting the downstream cellular processes regulated by TGF-β .

Result of Action

The inhibition of the ALK5 receptor by N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide leads to a decrease in TGF-β-induced Smad2/3 phosphorylation at the cellular level . This results in the modulation of cellular processes controlled by the TGF-β pathway, potentially leading to various cellular effects depending on the specific context .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)21-10-17-14/h3-10H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPROPVGLXUWQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

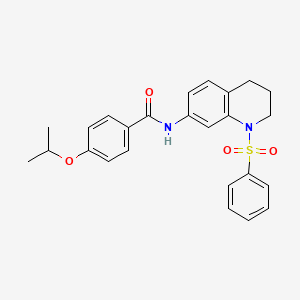

![tert-butyl (1R,5S,6R)-6-(2-chloropyridine-4-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2431078.png)

![Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2431079.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2431081.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2431084.png)

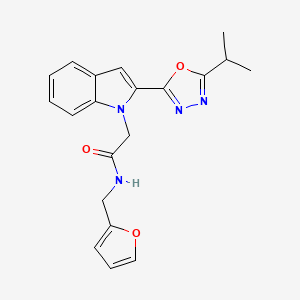

![N-(4-isopropylphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2431086.png)

![tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2431092.png)

![2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2431094.png)

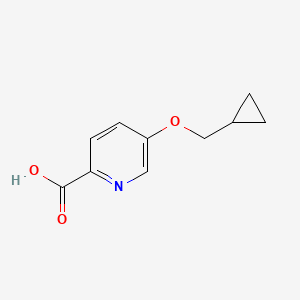

![2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2431095.png)